molecular formula C17H11N B3064452 8-Phenylnaphthalene-1-carbonitrile CAS No. 1071039-54-7

8-Phenylnaphthalene-1-carbonitrile

Cat. No. B3064452
CAS RN: 1071039-54-7
M. Wt: 229.27 g/mol
InChI Key: CHDKFIVPOIMHRF-UHFFFAOYSA-N
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Description

8-Phenylnaphthalene-1-carbonitrile is a chemical compound with the molecular formula C17H11N . It is synthesized by various manufacturers for use in the chemical industry .


Synthesis Analysis

The synthesis of this compound and similar compounds has been achieved through a high-yielding three-step process. This process involves the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides as a key step . Other methods for the synthesis of similar compounds involve the use of multicomponent reactions and the Friedländer approach .

Scientific Research Applications

Synthesis and Crystallography

8-Phenylnaphthalene-1-carbonitrile and its derivatives play a crucial role in the realm of organic chemistry, particularly in synthesis and crystallography. Studies have demonstrated efficient methods to synthesize these compounds, emphasizing their structural characteristics and crystallographic properties. For instance, the synthesis and crystallography of 8-halonaphthalene-1-carbonitriles, alongside naphthalene-1,8-dicarbonitrile, have been achieved through a high-yielding synthesis process. The crystal structures of these compounds show orthorhombic and monoclinic symmetries, indicating their potential utility in various chemical applications (Noland, Srinivasarao, & Britton, 2011).

Synthetic Pathways

The compound has been pivotal in exploring synthetic pathways for producing complex structures. Research has highlighted the ability of the benzyl carbon in this compound to act as a nucleophilic center. This characteristic facilitates the formation of naphthalene scaffolds through dimerization, showcasing the compound's versatility in synthetic organic chemistry (Wang et al., 2011).

Heat Transfer Applications

In the field of energy and materials science, this compound derivatives have been evaluated for their thermodynamic properties relevant to heat transfer applications. Their stability under high temperatures and resistance to thermal decomposition make them suitable candidates for heat transfer fluids, potentially applicable in power generation and other industrial processes (McFarlane, Luo, Garland, & Steele, 2010).

Organic Light-Emitting Diodes (OLEDs)

The compound's derivatives have been actively researched in the context of OLED technology. Studies have developed host materials incorporating this compound for blue phosphorescent OLEDs. These materials exhibit high triplet energy and are instrumental in achieving high device efficiencies, marking their significance in the advancement of display and lighting technologies (Deng et al., 2013).

properties

IUPAC Name

8-phenylnaphthalene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N/c18-12-15-10-4-8-14-9-5-11-16(17(14)15)13-6-2-1-3-7-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDKFIVPOIMHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568032
Record name 8-Phenylnaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1071039-54-7
Record name 8-Phenylnaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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